molecular formula C10H20ClNO2 B1452229 4-(1-Azepanyl)butanoic acid hydrochloride CAS No. 54436-99-6

4-(1-Azepanyl)butanoic acid hydrochloride

Cat. No. B1452229
CAS RN: 54436-99-6
M. Wt: 221.72 g/mol
InChI Key: KBDBBYNOTFNKRM-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)butanoic acid hydrochloride is a chemical compound with the CAS Number: 54436-99-6 . It has a molecular weight of 221.73 and its IUPAC name is 4-(1-azepanyl)butanoic acid hydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-(1-Azepanyl)butanoic acid hydrochloride is 1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-(1-Azepanyl)butanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 221.73 .

Scientific Research Applications

Optical Gating of Photosensitive Synthetic Ion Channels

A study by Ali et al. (2012) explored the use of 4-oxo-4-(pyren-4-ylmethoxy) butanoic acid as a photolabile protecting group for optical gating in nanofluidic devices. This innovation is significant for light-induced controlled release, sensing, and information processing in synthetic ion channels (Ali et al., 2012).

Chromatographic Studies

Martin (1963) investigated the distribution of hydrochloric acid, water, and butan-1-ol on paper chromatograms, a process which may have relevance to the study of similar compounds like 4-(1-Azepanyl)butanoic acid hydrochloride (Martin, 1963).

Mutagenicity Research

Research by Jolivette et al. (1998) on 2-Chloro-4-(methylthio)butanoic acid, a structurally related compound, discussed its mutagenic properties and the formation of reactive intermediates, which could be relevant for understanding similar compounds (Jolivette et al., 1998).

Hydrolysis of Starch

A study by Hu et al. (2014) on the hydrolysis of normal rice starch using 1-butanol–hydrochloric acid might provide insights into similar reactions involving 4-(1-Azepanyl)butanoic acid hydrochloride (Hu et al., 2014).

Catalysis in Chemical Synthesis

Research by Plint et al. (1999) discussed the catalysed synthesis of 4-heptanone from 1-butanol, which could be relevant to understanding catalytic processes involving similar compounds (Plint et al., 1999).

properties

IUPAC Name

4-(azepan-1-yl)butanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c12-10(13)6-5-9-11-7-3-1-2-4-8-11;/h1-9H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBDBBYNOTFNKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Azepanyl)butanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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